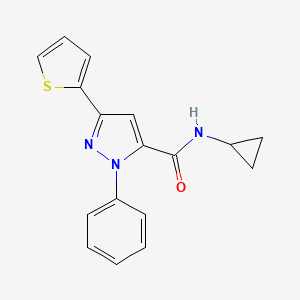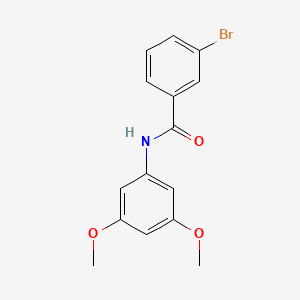
1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine, also known as PTA, is a heterocyclic compound that has gained increasing attention in scientific research due to its unique properties and potential applications in various fields. PTA is a white crystalline powder with a molecular formula of C9H8N6 and a molecular weight of 196.2 g/mol.
作用機序
The mechanism of action of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It can also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine can induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine can suppress tumor growth and metastasis, reduce inflammation, and improve antioxidant status.
実験室実験の利点と制限
1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, there are also limitations to its use, such as its limited solubility in water and certain organic solvents, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for the study of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and safety profile of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine in humans. Another direction is to explore its potential as a plant growth regulator and pesticide. 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine can be modified to improve its efficacy and specificity towards certain pests and diseases. Finally, 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and metal-organic frameworks. Further studies are needed to optimize the synthesis and characterization of these materials.
合成法
The synthesis of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-amine with hydrazine hydrate in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the product is obtained by filtration and recrystallization. This method has been reported to have a high yield and purity of 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine.
科学的研究の応用
1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In agriculture, 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has been used as a plant growth regulator and pesticide. It can enhance the growth of plants and protect them from pests and diseases. In material science, 1-phenyl-1H-3,4'-bi-1,2,4-triazol-5-amine has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7/c11-9-14-10(16-6-12-13-7-16)15-17(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYLPWAKFIJSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N3C=NN=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6980115 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)

![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)
![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)
